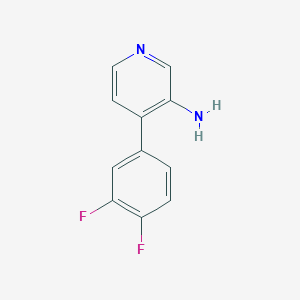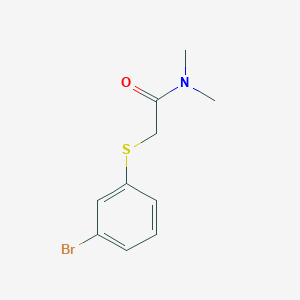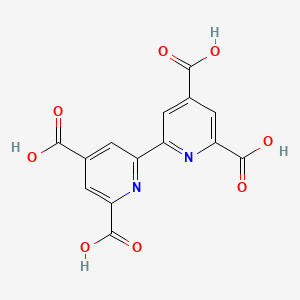
1,4-Bis(dichlorofluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(dichlorofluoromethyl)benzene is an organic compound with the molecular formula C8H4Cl4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by dichlorofluoromethyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(dichlorofluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of terephthalaldehyde, followed by fluorination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(dichlorofluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield 1,4-bis(difluoromethyl)benzene .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(dichlorofluoromethyl)benzene has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism by which 1,4-Bis(dichlorofluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s dichlorofluoromethyl groups can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions are crucial for its applications in different fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound is similar in structure but has trifluoromethyl groups instead of dichlorofluoromethyl groups.
1,4-Bis(difluoromethyl)benzene: This compound is another derivative with difluoromethyl groups.
Uniqueness
1,4-Bis(dichlorofluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H4Cl4F2 |
|---|---|
Molekulargewicht |
279.9 g/mol |
IUPAC-Name |
1,4-bis[dichloro(fluoro)methyl]benzene |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H |
InChI-Schlüssel |
JVOGYTKYZPYUEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(Cl)Cl)C(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)

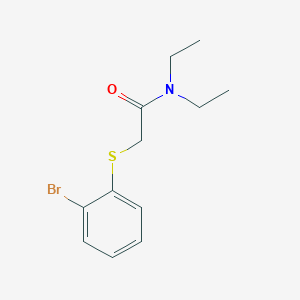



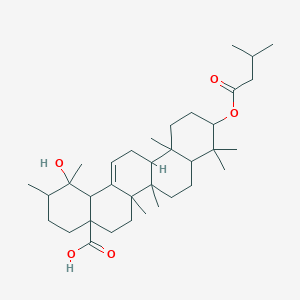


![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)

